Pam3CSK4 Biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinylated Pam3CSK4, a Toll-like receptor 1/2 agonist.

Scientific Research Applications

Targeted Drug Delivery and Cancer Cell Uptake

Pam3CSK4 Biotin has been examined for its potential in targeted drug delivery, particularly in cancer treatment. Biotinylated poly(amido)amine (PAMAM) dendrimers have shown promise as nanocarriers, significantly enhancing cancer cell-specific uptake. This is attributed to the high levels of biotin found in rapidly proliferating cells, such as cancer cells. The dendrimers' internalization was facilitated through biotin receptor-mediated endocytosis and charge-mediated adsorptive endocytosis, indicating their potential in delivering therapeutic agents directly to cancer cells while minimizing impact on healthy cells (Yellepeddi, Kumar, & Palakurthi, 2009).

Nanoparticle-based Sensing Systems

Pam3CSK4 Biotin has been utilized in the development of PEGylated gold nanoparticles with biotin moieties. These nanoparticles exhibited excellent dispersion stability in aqueous media and underwent specific aggregation in the presence of streptavidin. Such properties underline their potential as colloidal sensing systems, which could be highly relevant in biological conditions, possibly including diagnostic applications (Ishii, Otsuka, Kataoka, & Nagasaki, 2004).

Enhancing Biochemical Processes

The conjugation of Pam3CSK4 Biotin to other molecules like PAMAM dendrimers and pyridoxal has been shown to facilitate biochemical processes. For instance, biotin and pyridoxal residues of a bioconjugate were accessible for carboxylase and transaminase enzymes, aiding in metabolic conversions. Such bioconjugates demonstrated significantly lower cytotoxicity compared to non-conjugated forms, indicating their potential in biochemical applications with reduced adverse effects (Uram et al., 2013).

DNA Detection and Biosensors

Pam3CSK4 Biotin has been incorporated into DNA biosensors, offering enhanced detection sensitivity and specificity. The use of PAMAM dendrimers and nanoparticles in biosensors has shown promising results in the sequence-specific detection of DNA. This approach not only provided a low detection limit but also exhibited excellent selectivity against mismatched DNA sequences, indicating a potential for applications in genetic testing and research (Li, Li, Wan, & Zhang, 2009).

Understanding Molecular Interactions

Studies on Pam3CSK4 Biotin have provided insights into the interaction and binding affinity between biotin and other molecules like PAMAM-NH2. Advanced techniques such as NMR have been used to delineate these interactions, offering valuable information about the molecular structure and dynamics. This knowledge is crucial for the development of sophisticated drug delivery systems and for enhancing our understanding of molecular interactions at a fundamental level (Ma, Gao, Guo, & Qiao, 2021).

properties

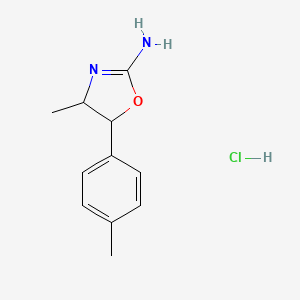

Molecular Formula |

C103H192N14O17S2 |

|---|---|

Molecular Weight |

1962.85 |

IUPAC Name |

(2S)-6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C103H192N14O17S2/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-67-93(122)110-88(79-135-78-81(134-95(124)69-46-39-36-33-30-27-24-21-18-15-12-9-6-3)77-133-94(123)68-45-38-35-32-29-26-23-20-17-14-11-8-5-2)101(129)115-86(76-118)100(128)113-83(60-50-54-71-105)98(126)111-82(59-49-53-70-104)97(125)112-84(61-51-55-72-106)99(127)114-85(102(130)131)62-52-58-75-109-91(120)65-44-41-56-73-107-90(119)64-43-40-57-74-108-92(121)66-48-47-63-89-96-87(80-136-89)116-103(132)117-96/h81-89,96,118H,4-80,104-106H2,1-3H3,(H,107,119)(H,108,121)(H,109,120)(H,110,122)(H,111,126)(H,112,125)(H,113,128)(H,114,127)(H,115,129)(H,130,131)(H2,116,117,132)/t81?,82-,83-,84-,85-,86-,87-,88-,89-,96-/m0/s1 |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |

synonyms |

(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R)-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene)amino)hexyli |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.